3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Overview
Description
3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a chemical compound with the molecular formula C21H24N2O . It is a derivative of 3,7-diazabicyclo nonane, a naturally occurring scaffold interacting with nicotinic acetylcholine receptors (nAChRs) .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic core with two benzyl groups attached to the nitrogen atoms and a ketone functional group . The exact mass is 320.188863393 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 320.4 g/mol, an XLogP3-AA of 2.6, no hydrogen bond donors, three hydrogen bond acceptors, four rotatable bonds, a topological polar surface area of 23.6 Ų, 24 heavy atoms, and a complexity of 376 .Scientific Research Applications
Heterocyclic Compound Synthesis
A study by Garrison et al. (1993) delves into the synthesis of new 3,7,9-triheterabicyclo[3.3.2]decan-10-ones from 3,7-dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one precursors. This research expands the family of heterocyclic compounds and explores the equilibrium of these compounds in various conformations, contributing significantly to the field of organic chemistry and heterocyclic compound synthesis (Garrison et al., 1993).
Conformational Analysis
Gálvez et al. (1985) conducted a structural and conformational study of diazabicyclanones and diazabicyclanols, including this compound derivatives. This research utilized spectroscopy and X-ray diffraction, providing insights into the conformational preferences of these compounds in different states, which is crucial for understanding their chemical behavior and potential applications (Gálvez et al., 1985).
Stimulus-Sensitive Delivery Systems
Veremeeva et al. (2021) explored the use of 3,7-diazabicyclo[3.3.1]nonane derivatives in designing stimulus-sensitive liposomal delivery systems. This research demonstrated that certain derivatives increase liposomal permeability under specific pH conditions, highlighting the potential of these compounds in targeted drug delivery and therapeutic applications (Veremeeva et al., 2021).
Mechanism of Action
Target of Action
The primary target of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one is the κ-opioid receptors . These receptors play a crucial role in pain perception, consciousness, motor control, and mood .
Mode of Action
This compound interacts with its targets, the κ-opioid receptors, by binding to them . This binding results in a change in the receptor’s conformation, which in turn triggers a series of biochemical reactions .
Properties
IUPAC Name |
3,7-dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c24-21-19-13-22(11-17-7-3-1-4-8-17)14-20(21)16-23(15-19)12-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPCIZXWEQHOJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC(C2=O)CN1CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327178 | |
Record name | 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59009-70-0 | |
Record name | 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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